molecular formula C11H13Cl2N3 B13724052 6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

Cat. No.: B13724052
M. Wt: 258.14 g/mol
InChI Key: FOKJYLLFSGADHV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the reaction of 6-chloro-3-ethylquinoline with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, hydrazine derivatives, and other functionalized compounds .

Mechanism of Action

The mechanism of action for 6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites in enzymes, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride is unique due to the presence of both chloro and hydrazino groups, which confer specific reactivity and biological activity. This makes it a valuable compound in various research applications .

Biological Activity

6-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride (CAS 1170632-07-1) is a compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12ClN3HClC_{11}H_{12}ClN_3\cdot HCl, with a molecular weight of 258.15 g/mol. The compound features a quinoline structure, characterized by a fused benzene and pyridine ring, with a chloro group at the 6-position and an ethyl hydrazine substituent at the 2-position. The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications .

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Anticancer Potential
The compound has also been evaluated for its anticancer activities. Preliminary studies suggest that it may affect cancer cell proliferation and induce apoptosis in certain cancer cell lines. For instance, hydrazine derivatives, including those similar to this compound, have demonstrated cytotoxic effects against human cancer cell lines in vitro .

The precise mechanism of action for this compound is still under investigation. However, its structural similarities to other quinoline derivatives suggest potential interactions with DNA or inhibition of key enzymes involved in cellular processes such as topoisomerase II activity, which is crucial for DNA replication and repair .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial efficacy against various bacterial strains.
    • Method: Disk diffusion method was employed to assess the inhibitory effects.
    • Results: The compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial activity.
  • Cytotoxicity Assay
    • Objective: To determine the cytotoxic effects on human cancer cell lines.
    • Method: MTT assay was conducted on several cancer cell lines.
    • Results: The compound showed IC50 values indicating effective cytotoxicity against certain cancer cells while exhibiting low toxicity to normal fibroblast cells .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
This compound Quinoline structure with chlorine at the 6-positionAntimicrobial, anticancer
7-Bromo-3-ethyl-2-hydrazinoquinoline hydrochloride Bromine instead of chlorine at the 7-positionAnticancer
7-Chloro-2-hydrazino-3-phenyquinoline hydrochloride Phenyl group at the 3-positionEnzyme inhibition

Properties

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.14 g/mol

IUPAC Name

(6-chloro-3-ethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C11H12ClN3.ClH/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H

InChI Key

FOKJYLLFSGADHV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Cl)NN.Cl

Origin of Product

United States

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